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molecular formula C15H21ClN2O3 B8424376 4-(2-Chloro-3-methyl-pyridin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester

4-(2-Chloro-3-methyl-pyridin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester

Cat. No. B8424376
M. Wt: 312.79 g/mol
InChI Key: UHXHFQVYJMUQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546429B2

Procedure details

4-Hydroxy-piperidine-1-carboxylic acid isopropyl ester (0.496 mL, 2.90 mmol) was dissolved in anhydrous dimethylacetamide (DMA, 5 mL), NaH (60% oil dispersion, 116 mg, 2.90 mmol) was added and this mixture was stirred at 23° C. for 45 min, then this mixture was added dropwise to 2,4-dichloro-3-methyl-pyridine, which was dissolved in anhydrous DMA (4 mL). This mixture was stirred at 23° C. for 2 h then heated at 50° C. for 15 h, after which time the mixture was diluted with Et2O (140 mL), washed with water (14 mL), then brine twice (2×14 mL). The organic layer was separated, dried with MgSO4, and the solvent was evaporated in vacuo to give an oil which was purified by flash chromatography using hexanes-EtOAc, 75:25, v/v, then hexanes-EtOAc, 50:50, v/v, to give 4-(2-chloro-3-methyl-pyridin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester as a solid (223 mg, 27%). 1H NMR (CDCl3, 400 MHz) δ 8.09 (d, 1H), 6.69 (d, 1H), 4.91 (m, 1H), 4.60 (m, 1H), 3.61 (m, 2H), 3.52 (m, 2H), 2.24 (s, 3H), 1.91 (m, 2H), 1.80 (m, 2H), 1.24 d, 6H). LRMS calculated for C15H21ClN2O3: 312.12, Found: (MH)+ 313.4.
Quantity
0.496 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
116 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]([N:7]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9][CH2:8]1)=[O:6])([CH3:3])[CH3:2].[H-].[Na+].[Cl:16][C:17]1[C:22]([CH3:23])=[C:21](Cl)[CH:20]=[CH:19][N:18]=1>CC(N(C)C)=O.CCOCC>[CH:1]([O:4][C:5]([N:7]1[CH2:8][CH2:9][CH:10]([O:13][C:21]2[CH:20]=[CH:19][N:18]=[C:17]([Cl:16])[C:22]=2[CH3:23])[CH2:11][CH2:12]1)=[O:6])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.496 mL
Type
reactant
Smiles
C(C)(C)OC(=O)N1CCC(CC1)O
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
116 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1C)Cl
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Five
Name
Quantity
140 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
this mixture was stirred at 23° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred at 23° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then heated at 50° C. for 15 h
Duration
15 h
WASH
Type
WASH
Details
washed with water (14 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(C)OC(=O)N1CCC(CC1)OC1=C(C(=NC=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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